Critical Assessment of Claimed nAChR Inhibitory Potency: In Vitro Binding Data
A single source (benchchem.com, excluded from analysis) asserts potent nAChR inhibition by 4-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)pyridine without disclosing comparator data, exact IC₅₀/Kᵢ values, or assay conditions. In the publicly accessible scientific literature indexed through May 2026, no primary research article, patent, or authoritative database reports quantitative binding or functional activity data for CAS 2034575-44-3 at nAChR or any other target [1]. In contrast, structurally related pyrrolidine ethers (e.g., N-methyl-3-phenoxy pyrrolidine analogs) demonstrate α4β2 nAChR Kᵢ values in the 0.5–10 µM range [2]. Therefore, any potency claims for the target compound remain unverifiable by reproducible, peer-reviewed evidence.
| Evidence Dimension | nAChR inhibitory potency (Kᵢ/IC₅₀) |
|---|---|
| Target Compound Data | No quantitative binding data available in peer-reviewed literature |
| Comparator Or Baseline | Related N-methylpyrrolidine ethers: α4β2 nAChR Kᵢ ~0.5–10 µM [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | Radioligand displacement assays on recombinant human α4β2 nAChR [2] |
Why This Matters
Procurement decisions predicated on receptor potency require verifiable quantitative binding data; without such data, the compound cannot be benchmarked against validated nAChR tool compounds.
- [1] Comprehensive literature search of PubMed, Google Scholar, ChEMBL, BindingDB, and PubChem using CAS 2034575-44-3, IUPAC name, and SMILES 'CCCCS(=O)(=O)N1CCC(Oc2ccncc2)C1' conducted 2026-05-08. No primary quantitative activity data retrieved. View Source
- [2] Papke RL, et al. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules. 2019;24(15):2684. doi:10.3390/molecules24152684. View Source
